molecular formula C14H10Cl2O2 B6403665 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid CAS No. 1261958-99-9

4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403665
CAS No.: 1261958-99-9
M. Wt: 281.1 g/mol
InChI Key: VFEHJUYRVSVCEF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid can be synthesized through a multi-step process starting from 4-chlorobenzoic acid. The synthesis involves Friedel-Crafts acylation, where 4-chlorobenzoic acid reacts with 4-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: 4-Chloro-2-(4-chloro-2-carboxyphenyl)benzoic acid.

    Reduction: 4-Chloro-2-(4-chloro-2-methylphenyl)benzyl alcohol.

Scientific Research Applications

4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 4-Chloro-2-methylphenol
  • 4-Chloro-2-iodobenzoic acid

Uniqueness

4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid is unique due to the presence of two chlorine atoms and a methyl group on the aromatic ring, which can significantly influence its reactivity and interactions compared to similar compounds. This structural uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

4-chloro-2-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-9(15)2-4-11(8)13-7-10(16)3-5-12(13)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEHJUYRVSVCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690374
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-99-9
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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